

Commercial Sourcing and Technical Applications of Desacetylcephalothin Sodium: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Desacetylcephalothin sodium	
Cat. No.:	B1670278	Get Quote

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of **Desacetylcephalothin sodium**, a critical cephalosporin metabolite and impurity. This document outlines commercial suppliers, analytical methodologies for purity assessment, and protocols for evaluating its biological activity.

Desacetylcephalothin sodium is the primary metabolite of the first-generation cephalosporin antibiotic, cephalothin. It is also a known impurity in the synthesis of other cephalosporins, such as Cefalonium.[1] As such, access to high-purity **Desacetylcephalothin sodium** is essential for a variety of research and development applications, including analytical reference standards for impurity profiling, pharmacological studies of cephalosporin metabolism, and investigations into antibiotic resistance mechanisms.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer **Desacetylcephalothin sodium** for research purposes. The products are typically supplied as a sodium salt in neat or solid form and are intended for laboratory use only.



Supplier	Product Name	CAS Number	Additional Information
DC Chemicals	Desacetylcephalothin sodium	5547-29-5	Marketed as an impurity in the synthesis of Cefalonium and an analog of Cephalothin.
TargetMol Chemicals	Desacetylcephalothin sodium	5547-29-5	Provided for research applications.
LGC Standards	Deacetylcephalothin Sodium Salt	5547-29-5	Offers a Certificate of Analysis with their product.

It is crucial for researchers to obtain a Certificate of Analysis (CoA) from the supplier to confirm the identity and purity of the compound. The CoA will typically include data from techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodologies: Purity Assessment by HPLC

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of **Desacetylcephalothin sodium** and for its quantification in various matrices. The following protocol is a general guideline based on established methods for cephalosporin analysis and should be optimized and validated for specific laboratory conditions.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

- 1. Instrumentation and Columns:
- HPLC system with a UV-Vis or Diode Array Detector (DAD).



- A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm particle size) is commonly used for cephalosporin analysis.
- 2. Mobile Phase Preparation:
- A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent.
- Aqueous Phase: Prepare a phosphate buffer (e.g., 0.04 M potassium dihydrogen phosphate)
 and adjust the pH to a suitable range (e.g., pH 6.0) with phosphoric acid or a suitable base.
- Organic Phase: HPLC-grade acetonitrile or methanol.
- The mobile phase is typically run in an isocratic or gradient elution mode. A common starting point is a ratio of 93:7 (v/v) aqueous buffer to acetonitrile.
- Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
- 3. Standard and Sample Preparation:
- Standard Solution: Accurately weigh a known amount of **Desacetylcephalothin sodium** reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 μg/mL).
- Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution.
- 4. Chromatographic Conditions:
- Flow Rate: 1.0 1.3 mL/min.
- Injection Volume: 10 20 μL.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
- Detection Wavelength: Monitor the elution at a wavelength where the analyte has maximum absorbance, typically around 240 nm for cephalosporins.
- 5. Data Analysis:



- The purity of the Desacetylcephalothin sodium sample is determined by calculating the
 peak area of the main component as a percentage of the total peak area of all components
 in the chromatogram.
- For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of known concentrations.

Biological Activity Assessment: Antimicrobial Susceptibility Testing

Desacetylcephalothin, while being a metabolite, retains some antibacterial activity, although generally less than the parent compound, cephalothin.[2] The following protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of **Desacetylcephalothin sodium** against a target bacterial strain.

Experimental Protocol: Broth Microdilution for MIC Determination

- 1. Materials:
- Sterile 96-well microtiter plates.
- Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.
- Bacterial strain of interest (e.g., a susceptible strain of Staphylococcus aureus).
- Desacetylcephalothin sodium stock solution (prepared in a suitable sterile solvent).
- Positive control (bacterial suspension without antibiotic).
- Negative control (broth only).
- 2. Inoculum Preparation:
- From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or MHB.

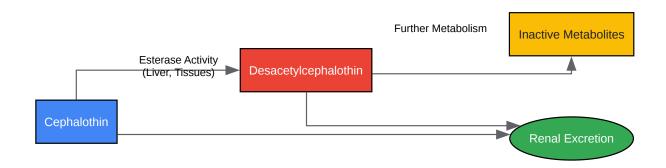


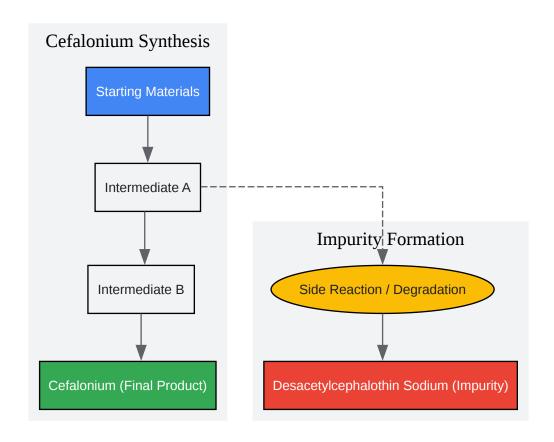
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
- 3. Serial Dilution of **Desacetylcephalothin Sodium**:
- Prepare a two-fold serial dilution of the **Desacetylcephalothin sodium** stock solution in MHB across the wells of the 96-well plate. The concentration range should be chosen to encompass the expected MIC.
- 4. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well containing the serially diluted compound, as well as to the positive control wells.
- Incubate the plates at 35-37°C for 18-24 hours.
- 5. Determination of MIC:
- The MIC is the lowest concentration of **Desacetylcephalothin sodium** that completely
 inhibits visible growth of the bacteria. This can be assessed visually or by measuring the
 optical density at 600 nm.

Visualizing Key Processes

The following diagrams illustrate the metabolic pathway of cephalothin and the role of **Desacetylcephalothin sodium** as an impurity in the synthesis of Cefalonium.







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References

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- To cite this document: BenchChem. [Commercial Sourcing and Technical Applications of Desacetylcephalothin Sodium: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670278#commercial-suppliers-of-desacetylcephalothin-sodium]

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